molecular formula C18H24N6O3 B2401152 ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate CAS No. 1291854-10-8

ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate

Número de catálogo: B2401152
Número CAS: 1291854-10-8
Peso molecular: 372.429
Clave InChI: VILYUBYZOVGWGW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate features a piperazine core linked via a carbonyl group to a 1,2,3-triazole ring. The triazole is substituted at position 5 with a 4-ethylphenylamino group, while the piperazine nitrogen is esterified with an ethyl carboxylate. The compound’s structural complexity aligns with trends in drug design, where heterocycles like triazoles and piperazines enhance target selectivity and metabolic stability .

Propiedades

Número CAS

1291854-10-8

Fórmula molecular

C18H24N6O3

Peso molecular

372.429

Nombre IUPAC

ethyl 4-[5-(4-ethylanilino)-2H-triazole-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C18H24N6O3/c1-3-13-5-7-14(8-6-13)19-16-15(20-22-21-16)17(25)23-9-11-24(12-10-23)18(26)27-4-2/h5-8H,3-4,9-12H2,1-2H3,(H2,19,20,21,22)

Clave InChI

VILYUBYZOVGWGW-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N3CCN(CC3)C(=O)OCC

Solubilidad

not available

Origen del producto

United States

Mecanismo De Acción

Actividad Biológica

Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies related to this compound.

1. Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with triazole precursors. The reaction conditions, including solvent choice and temperature, significantly affect the yield and purity of the final product.

2.1 Antimicrobial Activity

Research has demonstrated that compounds containing a triazole moiety exhibit notable antimicrobial properties. For instance, derivatives similar to ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine have shown effectiveness against various bacterial strains. In a study evaluating the antimicrobial activity of triazole derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

2.2 Anticancer Activity

The anticancer potential of triazole-containing compounds has been well-documented. Ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine derivatives were tested against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T lymphocyte). The IC50 values for these compounds were observed to be significantly lower than those of standard chemotherapeutics, indicating potent antiproliferative effects .

3. Structure–Activity Relationship (SAR)

The effectiveness of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine can be attributed to specific structural features:

Structural Feature Effect on Activity
Triazole RingEnhances antimicrobial and anticancer activity
Piperazine MoietyContributes to overall stability and bioavailability
Ethylphenyl SubstitutionModulates lipophilicity and receptor interactions

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of triazole derivatives highlighted the antimicrobial efficacy of ethyl 4-{...}. The compound exhibited an MIC of 2 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a lead compound for further development in antimicrobial therapies .

Case Study 2: Anticancer Screening

In vitro testing against various cancer cell lines showed that ethyl 4-{...} had an IC50 value of approximately 15 µM in HeLa cells. This suggests that modifications to the triazole structure can enhance cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells .

Aplicaciones Científicas De Investigación

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Enzyme Inhibition: Research indicates that the compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells. This inhibition can lead to the suppression of tumor growth and pathogen proliferation.
  • Anticancer Properties: Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cells. For example, a related compound demonstrated a significant increase in apoptosis in MCF-7 breast cancer cells compared to untreated controls .

Case Studies

Several case studies have documented the effectiveness of ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate and its derivatives:

  • Study on Anticancer Activity: A study revealed that derivatives similar to this compound showed enhanced apoptosis rates in various cancer cell lines. Molecular docking studies indicated favorable binding interactions with targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K), suggesting potential for further development as anticancer therapeutics .
  • Inhibition of Tubulin Polymerization: Research also highlighted that certain derivatives could inhibit tubulin polymerization, which is critical for cancer cell division. This property was linked to increased cell cycle arrest and apoptosis in treated cells .
  • Antimicrobial Activity: Other studies have explored the antimicrobial properties of this compound against various pathogens. The results indicated significant inhibitory effects on bacterial growth, making it a candidate for further exploration as an antimicrobial agent.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Triazole-Piperazine Hybrids

Ethyl 4-{[1-(4-Chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine-1-carboxylate ()
  • Structural Differences: Triazole substituents: 4-Chlorophenyl and pyridin-3-yl (vs. 4-ethylphenylamino in the target). Electronic effects: Chlorine (electron-withdrawing) and pyridine (polarizable π-system) may alter binding affinity compared to the ethylphenylamino group.
  • Functional Implications : The pyridine moiety could enhance solubility or metal coordination, while the chlorine may increase metabolic resistance .
Tert-butyl 4-((1-(2-((6-bromochroman-4-yl)amino)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine-1-carboxylate (WR12) ()
  • Structural Differences :
    • Substituents: Bromochroman (bulky, lipophilic) and tert-butyl carboxylate (vs. ethyl carboxylate).
    • Linker: Triazol-4-ylmethyl instead of triazol-4-ylcarbonyl.
  • Functional Implications : The bromochroman group may improve CNS penetration, while the tert-butyl ester could slow hydrolysis compared to the ethyl ester, prolonging half-life .

Piperazine Derivatives with Varied Substituents

N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide ()
  • Structural Differences: Core: Piperazine with carboxamide (vs. triazole-linked carbonyl). Substituents: 4-Chlorophenyl (electron-withdrawing) vs. 4-ethylphenylamino.
  • Functional Implications : The carboxamide group supports hydrogen bonding, but the lack of a triazole may reduce π-π stacking interactions, affecting target affinity .
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one ()
  • Structural Differences: Heterocycle: Pyrazole (vs. triazole) with a trifluoromethylphenyl group. Linkage: Butanone spacer (vs. direct carbonyl).
  • The pyrazole’s reduced hydrogen-bonding capacity may lower solubility compared to triazoles .

Triazole-Containing Hybrids in Medicinal Chemistry

Quinoline–Benzimidazole Hybrids with Triazole Linkers ()
  • Structural Differences: Core: Quinoline-benzimidazole (vs. piperazine-triazole). Triazole role: Connector (vs. direct participation in pharmacophore).
  • Functional Implications: These hybrids exhibit antiproliferative activity, suggesting triazoles enhance bioavailability or intercalation into DNA. The target compound’s piperazine may offer superior pharmacokinetics over quinoline-based systems .

Key Comparative Data

Compound Core Structure Triazole Substituents Piperazine Substituents Bioactivity/Applications Evidence ID
Target Compound Piperazine-Triazole 4-Ethylphenylamino Ethyl carboxylate Hypothetical antimicrobial -
Ethyl 4-{[1-(4-Cl-Ph)-5-Pyridinyl]... Piperazine-Triazole 4-Cl-Ph, Pyridin-3-yl Ethyl carboxylate Not reported
WR12 Piperazine-Triazole Bromochroman-amide tert-Butyl carboxylate Antiproliferative
N-(4-Cl-Ph)-4-ethylpiperazine... Piperazine 4-Cl-Ph (carboxamide) - Synthetic intermediate
Quinoline-Benzimidazole Hybrids Quinoline-Benzimidazole Varied (e.g., 7-chloro) - Antiproliferative

Pharmacological and Physicochemical Considerations

  • Lipophilicity : The ethyl carboxylate in the target compound balances solubility and membrane permeability, contrasting with tert-butyl (, more lipophilic) or carboxylic acids (, more polar).
  • Metabolism : Ethyl esters are prone to esterase hydrolysis, acting as prodrugs. This contrasts with trifluoromethyl groups (), which resist metabolic degradation .

Q & A

Q. What are the critical steps in synthesizing ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate, and how is purity ensured?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Coupling the triazole moiety to the piperazine ring using carbonylating agents like phosgene derivatives .
  • Step 3 : Introducing the 4-ethylphenylamino group via nucleophilic substitution or amidation . Purification : Thin-layer chromatography (TLC) monitors reaction progress, while recrystallization or column chromatography isolates the final product. Purity is confirmed via NMR (>95% by integration) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Assign signals for the piperazine ring (δ 3.4–3.6 ppm for N–CH2), triazole protons (δ 7.8–8.2 ppm), and ethylphenyl group (δ 1.2–1.4 ppm for CH3) .
  • FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
  • HRMS : Verify molecular ion ([M+H]+) with <2 ppm error .

Q. How can researchers identify reactive functional groups for derivatization?

The piperazine nitrogen, triazole NH, and carbonyl groups are primary sites for modification. For example:

  • Piperazine : Reacts with electrophiles (e.g., acyl chlorides) under mild basic conditions .
  • Triazole NH : Participates in alkylation or acylation reactions .
  • Carbonyl : Reduces to alcohol via NaBH4 or forms hydrazones .

Q. What stability considerations are critical for storage and handling?

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine decomposition temperatures (expected >150°C for similar piperazine derivatives) .
  • Hydrolytic Stability : Monitor pH-dependent degradation (e.g., ester hydrolysis in basic conditions) via HPLC .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Target Selection : Prioritize enzymes/receptors with known interactions with triazole-piperazine hybrids (e.g., kinase inhibitors, antimicrobial targets) .
  • Assays : Use fluorescence polarization for binding affinity (IC50) and microplate Alamar Blue assays for cytotoxicity (EC50) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields during triazole-piperazine coupling?

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity .
  • Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for regioselective triazole formation .
  • Temperature Gradients : Use microwave-assisted synthesis (60–100°C) to accelerate reaction kinetics .

Q. What strategies address contradictory spectral data (e.g., unexpected NMR splitting patterns)?

  • Dynamic NMR : Detect conformational changes (e.g., piperazine ring flipping) by variable-temperature NMR .
  • 2D Techniques : Use HSQC and HMBC to resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure .

Q. How can computational modeling predict binding modes and SAR trends?

  • Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., PDB 1ATP) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
  • QSAR Models : Corporate Hammett σ values for substituent effects on bioactivity .

Q. What experimental approaches validate structure-activity relationships (SAR) for analogs?

  • Analog Synthesis : Systematically modify the ethylphenyl group (e.g., halogenation, methoxy substitution) .
  • Bioisosteric Replacement : Replace triazole with oxadiazole or thiadiazole to assess scaffold flexibility .
  • Free-Wilson Analysis : Quantify contributions of substituents to activity using regression models .

Q. How does pH and temperature affect the compound’s stability in biological assays?

  • pH Stability : Incubate in buffers (pH 4–9) and quantify degradation via LC-MS. Piperazine esters typically hydrolyze faster at pH >7 .
  • Thermal Stress Testing : Use accelerated stability studies (40–60°C) to extrapolate shelf life via Arrhenius plots .

Q. What strategies improve solubility for in vivo studies without compromising activity?

  • Prodrug Design : Convert the ethyl ester to a water-soluble phosphate prodrug .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
  • Co-solvent Systems : Use PEG 400/water mixtures (up to 20% v/v) for intravenous dosing .

Q. How can researchers design analogs to overcome resistance mechanisms in antimicrobial studies?

  • Efflux Pump Inhibitors : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) .
  • Target Mutation Analysis : Sequence resistant strains to identify binding site mutations (e.g., gyrase GyrA) .
  • Metalloenzyme Activation : Introduce chelating groups (e.g., 8-hydroxyquinoline) to disrupt metal-dependent pathways .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.